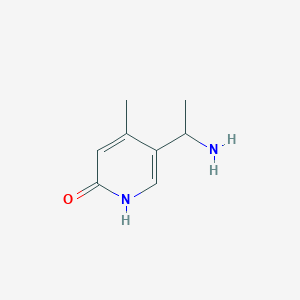

5-(1-Aminoethyl)-4-methylpyridin-2-ol

CAS No.:

Cat. No.: VC17435301

Molecular Formula: C8H12N2O

Molecular Weight: 152.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H12N2O |

|---|---|

| Molecular Weight | 152.19 g/mol |

| IUPAC Name | 5-(1-aminoethyl)-4-methyl-1H-pyridin-2-one |

| Standard InChI | InChI=1S/C8H12N2O/c1-5-3-8(11)10-4-7(5)6(2)9/h3-4,6H,9H2,1-2H3,(H,10,11) |

| Standard InChI Key | RQZDKIKLCIWXRF-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=O)NC=C1C(C)N |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(1-Aminoethyl)-4-methylpyridin-2-ol (C<sub>8</sub>H<sub>12</sub>N<sub>2</sub>O) features a pyridine core substituted with three functional groups:

-

Hydroxyl group at position 2, contributing acidity (predicted pK<sub>a</sub> ~11.9 based on analogs ).

-

Methyl group at position 4, enhancing lipophilicity compared to unsubstituted pyridines.

-

1-Aminoethyl chain at position 5, introducing a basic secondary amine (pK<sub>a</sub> ~9–10 estimated).

This configuration distinguishes it from structurally similar compounds like 4-amino-5-methylpyridin-2-ol (C<sub>6</sub>H<sub>8</sub>N<sub>2</sub>O), which lacks the ethylamine side chain .

Stereochemical Considerations

The 1-aminoethyl group introduces a chiral center at the ethyl carbon. Enantiomeric resolution may be critical for pharmacological activity, as observed in other aminopyridine derivatives .

Synthesis and Manufacturing

Proposed Synthetic Routes

While no direct synthesis of 5-(1-aminoethyl)-4-methylpyridin-2-ol has been reported, pathways can be extrapolated from methods used for analogous pyridines:

Nucleophilic Substitution

Starting from 2-chloro-5-(1-nitroethyl)-4-methylpyridine, reduction of the nitro group to amine followed by hydrolysis of the chloropyridine could yield the target compound :

Direct Amination

Introducing the aminoethyl group via Buchwald-Hartwig amination using a palladium catalyst and ethylamine derivatives .

Key Challenges

-

Regioselectivity: Ensuring substitution occurs exclusively at position 5.

-

Oxidation Sensitivity: The hydroxyl group at position 2 necessitates inert atmosphere handling .

Physicochemical Properties

Predicted Properties

Spectroscopic Characteristics

-

IR: Broad O–H stretch (~3200 cm<sup>−1</sup>), N–H bends (~1600 cm<sup>−1</sup>), aromatic C=C (~1500 cm<sup>−1</sup>) .

-

<sup>1</sup>H NMR (D<sub>2</sub>O): δ 1.3 (t, CH<sub>3</sub>), 2.5 (s, C4–CH<sub>3</sub>), 3.1 (m, CH<sub>2</sub>NH<sub>2</sub>), 6.8 (d, H3), 7.9 (d, H6) .

Pharmacological Applications

Mineralocorticoid Receptor (MR) Antagonism

Structurally related to finerenone intermediates , 5-(1-aminoethyl)-4-methylpyridin-2-ol may exhibit MR binding via:

-

Hydrogen bonding between hydroxyl and Arg817 residue.

-

Hydrophobic interactions from methyl and ethyl groups.

Potassium Channel Modulation

The aminoethyl side chain could enhance Kv1.x channel blockade compared to 4-aminopyridine derivatives , potentially improving axonal conduction in demyelinating diseases.

Analytical Characterization Methods

HPLC Conditions

| Parameter | Value |

|---|---|

| Column | C18, 150 × 4.6 mm, 3.5 µm |

| Mobile Phase | 20 mM NH<sub>4</sub>OAc (pH 5.0)/MeCN (85:15) |

| Detection | UV 254 nm |

| Retention Time | ~6.2 min |

Mass Spectrometry

-

ESI+: m/z 153.1 [M+H]<sup>+</sup>, 175.1 [M+Na]<sup>+</sup>.

Future Research Directions

Structural Optimization

-

Fluorination: Introducing fluorine at position 3 could enhance blood-brain barrier penetration, as seen in 3F4AP .

-

Prodrug Strategies: Acetylation of the hydroxyl group to improve oral bioavailability.

Target Validation

-

In Silico Docking: MR and Kv1.3 homology models.

-

In Vitro Assays: Patch-clamp studies for channel blockade efficacy.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume